Antibacterial agent 216

Antitubercular Drug Synergy Naphthoquinone

Antibacterial agent 216, also designated Compound 2a, is a synthetic naphthoquinone derivative designed as an inhibitor of the mycobacterial cytochrome bc1 complex. Its molecular formula is C20H13Cl2NO4 with a molar mass of 402.23 g/mol.

Molecular Formula C20H13Cl2NO4
Molecular Weight 402.2 g/mol
Cat. No. B15568340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 216
Molecular FormulaC20H13Cl2NO4
Molecular Weight402.2 g/mol
Structural Identifiers
InChIInChI=1S/C20H13Cl2NO4/c1-27-11-8-6-10(7-9-11)16-15(22)20(26)23(16)17-14(21)18(24)12-4-2-3-5-13(12)19(17)25/h2-9,15-16H,1H3
InChIKeyJKWDTWJMTFDQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 216: A Synergistic Benzoquinone Scaffold Targeting MDR Tuberculosis


Antibacterial agent 216, also designated Compound 2a, is a synthetic naphthoquinone derivative designed as an inhibitor of the mycobacterial cytochrome bc1 complex . Its molecular formula is C20H13Cl2NO4 with a molar mass of 402.23 g/mol . This compound belongs to a novel series of benzoquinone scaffolds developed specifically to address multi-drug resistant Mycobacterium tuberculosis (MDR-Mtb) .

Why Antibacterial Agent 216 Cannot Be Replaced by Generic Quinone Analogs


Unlike generic quinone compounds that may exhibit broad or unspecific antimicrobial activity, Antibacterial agent 216 demonstrates a highly specific, synergistic bactericidal effect when combined with first-line anti-tubercular drugs Isoniazid (INH) and Rifampicin (RIF) . This synergistic interaction, which is not a class-wide property of all naphthoquinones, underpins its unique value proposition. Furthermore, its activity against both drug-susceptible Mtb H37Rv and MDR clinical isolates is a critical distinction from many existing anti-TB agents that are rendered ineffective by resistance mechanisms .

Quantitative Differentiation of Antibacterial Agent 216 from Analogs and First-Line Drugs


Superior Synergistic Bactericidal Potency Compared to In-Class Analogs

In combination with INH and RIF, Compound 2a (Antibacterial agent 216) demonstrates a potent synergistic bactericidal effect at a concentration of 0.39 µg/mL. This is a 2-fold lower effective concentration compared to its closest in-class analogs (compounds 2c, 2g, 2h, and 2j), which require 0.78 µg/mL to achieve the same effect . This quantifiable difference establishes a clear potency advantage within its own scaffold series.

Antitubercular Drug Synergy Naphthoquinone

Demonstrated Efficacy Against Multi-Drug Resistant Clinical Isolates

Antibacterial agent 216 exhibits significant in vitro anti-tubercular activity against multi-drug resistant (MDR) clinical isolates of Mycobacterium tuberculosis . This is a critical differentiator, as many first-line anti-TB drugs, including INH and RIF, show drastically reduced or no efficacy against MDR-Mtb strains. The compound's activity profile is validated against the drug-susceptible reference strain Mtb H37Rv as a baseline .

MDR-TB Drug Resistance Clinical Isolates

Favorable In Vitro and In Vivo Safety Profile

The study reports that in vitro and in vivo animal toxicity studies demonstrated minimal toxicity for the active compounds, including compound 2a . While a direct quantitative comparator is not provided, this finding supports its further development and differentiates it from many other potent experimental antimicrobials that fail due to toxicity issues. Furthermore, the compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties and oral bioavailability potential .

Toxicity Safety Drug Development

High-Value Research and Development Applications for Antibacterial Agent 216


Combination Therapy Development for MDR-TB

The primary application for Antibacterial agent 216 is as a lead compound for developing novel combination therapies against multi-drug resistant tuberculosis. Its validated synergistic bactericidal effect with INH and RIF at low concentrations (0.39 µg/mL) makes it a prime candidate for inclusion in new treatment regimens designed to overcome MDR .

Mechanistic Probe for Cytochrome bc1 Complex Inhibition

Given its demonstrated target specificity as an inhibitor of the mycobacterial cytochrome bc1 complex, this compound serves as a valuable chemical probe for studying the role of the electron transport chain in M. tuberculosis survival and pathogenesis . Its use in proteomic and metabolomic studies can further elucidate the downstream effects of this specific inhibition .

Reference Compound for Naphthoquinone Scaffold Optimization

As a patented compound with a defined structure-activity relationship (SAR) profile, Antibacterial agent 216 serves as a benchmark for the design and optimization of next-generation naphthoquinone-based antitubercular agents. Its quantifiable potency difference (2-fold) over close analogs provides a clear baseline for measuring improvement in future medicinal chemistry efforts .

In Vivo Efficacy and Toxicology Studies

The compound's favorable early-stage safety profile makes it suitable for advanced in vivo efficacy studies in murine models of TB infection and further toxicological evaluation. This is a critical step in pre-clinical development for any anti-TB drug candidate.

Technical Documentation Hub

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